

Spectroscopic Profile of N-butyldodecan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-butyldodecan-1-amine*

Cat. No.: B15380497

[Get Quote](#)

This technical guide provides a comprehensive overview of the expected spectroscopic data for **N-butyldodecan-1-amine**, a secondary amine with significant applications in chemical synthesis and materials science. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **N-butyldodecan-1-amine**. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.60	t	4H	N-CH ₂ -(CH ₂) ₂ -CH ₃ , N-CH ₂ -(CH ₂) ₁₀ -CH ₃
~1.45	quint	4H	N-CH ₂ -CH ₂ -(CH ₂) ₂ -CH ₃ , N-CH ₂ -CH ₂ -(CH ₂) ₉ -CH ₃
~1.26	m	18H	N-(CH ₂) ₂ -(CH ₂) ₈ -CH ₃
~0.90	t	6H	N-(CH ₂) ₃ -CH ₃ , N-(CH ₂) ₁₁ -CH ₃
~0.85	s (broad)	1H	N-H

Note: The N-H proton signal can be broad and its chemical shift is concentration-dependent. It may not show clear coupling.

Table 2: Predicted ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~50.0	CH ₂ -N
~32.5	N-CH ₂ -CH ₂
~32.0	N-CH ₂ -(CH ₂) ₉ -CH ₂ -CH ₃
~29.7	-(CH ₂) ₇ - (dodecyl chain)
~29.4	N-(CH ₂) ₂ -CH ₂ -CH ₃ (dodecyl chain)
~27.5	N-(CH ₂) ₃ -CH ₂ -CH ₃ (dodecyl chain)
~22.7	N-(CH ₂) ₁₀ -CH ₂ -CH ₃
~20.5	N-CH ₂ -CH ₂ -CH ₂ -CH ₃ (butyl chain)
~14.1	-CH ₃
~14.0	-CH ₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350-3310	Weak-Medium	N-H stretch (secondary amine) [1]
~2955, ~2925, ~2855	Strong	C-H asymmetric and symmetric stretching of CH ₃ and CH ₂ groups
~1465	Medium	CH ₂ scissoring
~1250-1020	Medium-Weak	C-N stretch (aliphatic amine) [1]
~910-665	Broad, Strong	N-H wag [1]

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/z	Relative Intensity (%)	Assignment
241	Low	[M] ⁺ (Molecular Ion)
226	Medium	[M-CH ₃] ⁺
198	High	[M-C ₃ H ₇] ⁺ (loss of propyl radical)
184	High	[M-C ₄ H ₉] ⁺ (loss of butyl radical)
86	Very High (Base Peak)	[CH ₂ (CH ₂) ₂ CH ₂ NHCH ₂] ⁺ (alpha-cleavage)
44	High	[CH ₂ =NH ₂] ⁺

Experimental Protocols

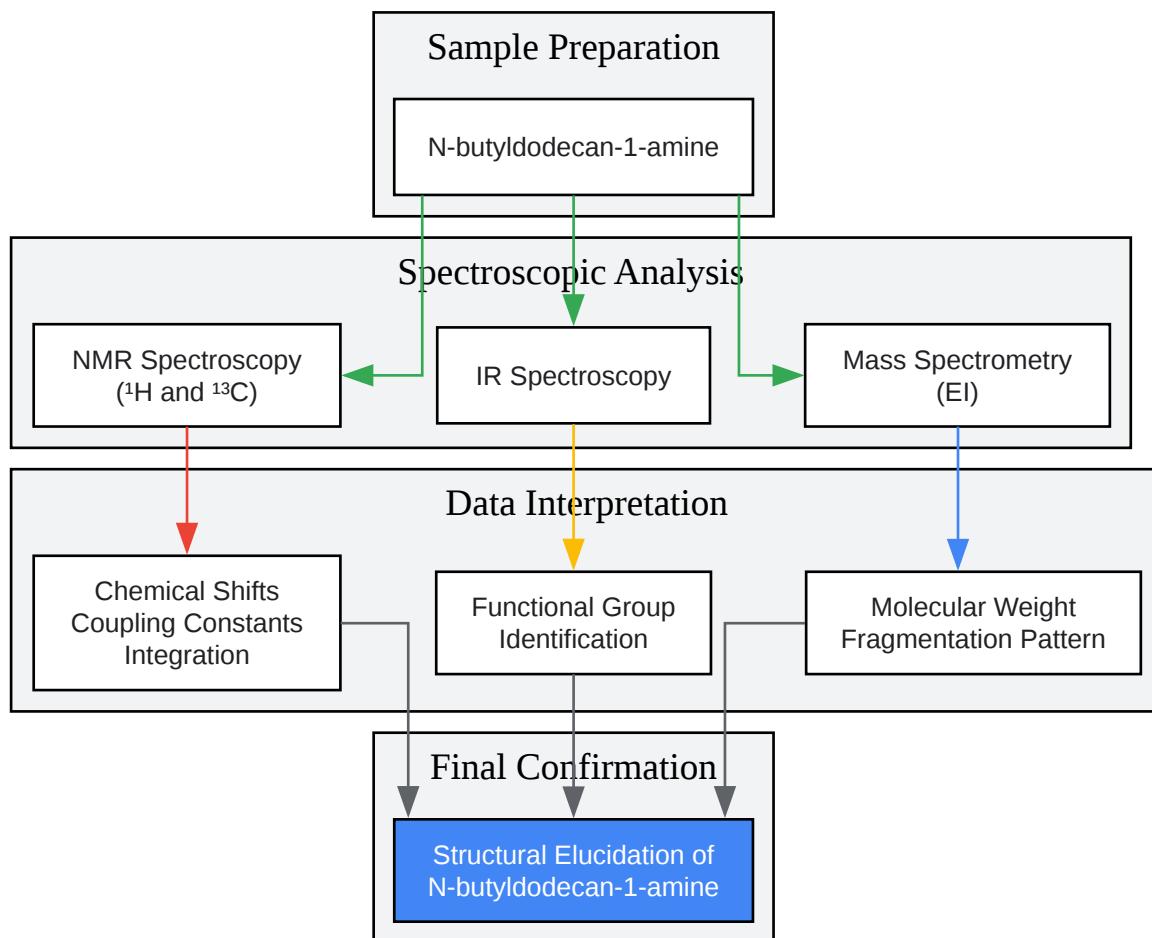
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **N-butyldodecan-1-amine** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Acquire the spectrum at a probe temperature of 298 K.
 - Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
 - Apply a 90° pulse angle.
 - Accumulate 16 scans for a good signal-to-noise ratio.

- ^{13}C NMR Acquisition:
 - Acquire the spectrum with proton decoupling.
 - Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
 - Apply a 45° pulse angle.
 - Accumulate 1024 scans.
- Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ^1H NMR and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy


- Sample Preparation: Place a drop of neat liquid **N-butyldodecan-1-amine** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Record the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add 16 scans to improve the signal-to-noise ratio.
 - The spectrum is typically recorded in transmittance mode.
- Data Processing: The final spectrum is presented as a plot of transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **N-butyldodecan-1-amine** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.
- Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).
- Acquisition:
 - Use a standard electron energy of 70 eV for ionization.
 - Maintain an ion source temperature of approximately 200-250 °C.
 - Scan a mass-to-charge (m/z) range of 40-300 amu.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. The relative intensities of the fragment ions are normalized to the most abundant peak (base peak).

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **N-butyldodecan-1-amine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **N-butyldodecan-1-amine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Profile of N-butyldodecan-1-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15380497#n-butyldodecan-1-amine-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com